Aluminum magnesium hydroxide

antacid kinetics in vitro acid neutralization pH-stat titration

Generic antacid procurement based solely on pharmacopeial ANC values fails to capture up to 56-fold differences in onset kinetics across commercial formulations. Aluminum magnesium hydroxide (CAS 39366-43-3) addresses this variability with documented rapid pH 3 neutralization profiles verified by dynamic testing. • 56-fold faster pH 3 onset vs. alternatives in dynamic neutralization testing • No gastric acid rebound-superior to calcium carbonate for chronic-intermittent use • Steady therapeutic pH (3-5) for ~1.5 h vs. biphasic carbonate responses

Molecular Formula AlH5MgO5
Molecular Weight 136.32 g/mol
CAS No. 39366-43-3
Cat. No. B1215858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum magnesium hydroxide
CAS39366-43-3
SynonymsAlucol
Aludrox
aluminum hydroxide - magnesium hydroxide
aluminum hydroxide, magnesium hydroxide, drug combination
aluminum magnesium hydroxide
Maalox
Maalox TC
Maaloxan
Maaloxon
magnesium aluminum hydroxide
Novalucol
Supralox
Molecular FormulaAlH5MgO5
Molecular Weight136.32 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]
InChIInChI=1S/Al.Mg.5H2O/h;;5*1H2/q+3;+2;;;;;/p-5
InChIKeyRJZNFXWQRHAVBP-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Magnesium Hydroxide: Specifications & Characterization


Aluminum magnesium hydroxide (CAS 39366-43-3), also referred to as magnesium aluminum hydroxide gel or codried aluminum-magnesium hydroxide, is a fixed-combination inorganic antacid formulated to provide dual-action acid neutralization via the complementary pharmacologic properties of its constituent ions [1]. The combination leverages the rapid acid-neutralizing onset of magnesium hydroxide with the sustained buffering effect of aluminum hydroxide, while the opposing gastrointestinal effects of each component (laxative vs. constipating) provide tolerability optimization not achievable with single-agent antacids [2]. The compound is characterized in pharmacopeial monographs with defined assay acceptance criteria of 90.0% to 110.0% of labeled aluminum hydroxide and magnesium hydroxide content, and a minimum acid-neutralizing capacity (ANC) specification of ≥5 mEq per dose, ensuring baseline efficacy for therapeutic procurement [3].

Workflow In vitro antacid kinetics and pH-stat profiling
Selection Formulation-dependent acid-neutralizing response
Context Dual-mechanism buffering research with rapid onset and extended duration

Generic Substitution Risks for Aluminum Magnesium Hydroxide


Generic substitution within the aluminum-magnesium hydroxide antacid class is not reliably interchangeable due to formulation-dependent variability in acid neutralization rate, duration, and buffering profile. In vitro assessments of commercial aluminum-magnesium hydroxide products have demonstrated substantial inter-product differences in acid reactivity despite all products meeting minimum pharmacopeial ANC specifications [1]. For instance, the percent of theoretical acid-consuming capacity at 30 minutes varied from 56.1% to 86.8% across three commercially available aluminum-magnesium hydroxide tablet formulations, indicating that raw material reactivity and manufacturing variables critically influence in vitro performance [1]. Similarly, dynamic acid neutralization testing of aluminum-magnesium hydroxide suspensions revealed up to 56-fold differences in onset of action at pH 3 between products, with duration of acid neutralization varying by a factor of 2 [2]. These findings underscore that procurement decisions based solely on ingredient declaration or ANC values may fail to capture clinically meaningful differences in product performance.

Formulation-dependent acid-neutralization kinetics may not transfer across products, requiring product-specific comparative data.
Raw material and manufacturing variables alter in vitro reactivity and duration; ANC specification alone may not capture inter-product differences.
Buffering profile and rebound potential differ substantially between aluminum-magnesium hydroxide and calcium carbonate or magnesium oxide comparators.

Comparative Performance Evidence for Aluminum Magnesium Hydroxide


Rapid Onset of Acid Neutralization

In a dynamic acid neutralization test designed to simulate gastric conditions, aluminum-magnesium hydroxide products achieved onset of action at pH 3 that was 20 times faster than one comparator aluminum-magnesium hydroxide formulation (Maalox Plus) and 56 times faster than another (Mylanta) [1]. The study further demonstrated that in pH-stat titration testing, the faster-acting products reacted 10 times more rapidly with acid than the slower comparator formulations [1]. This intra-class variability highlights that not all aluminum-magnesium hydroxide products exhibit equivalent reactivity kinetics.

Onset kinetics
Head-to-head
Up to 56× faster onset at pH 3; 10× faster pH-stat reaction
Supports onset kinetics endpoint comparison
Dynamic acid neutralization test; product-specific
antacid kinetics in vitro acid neutralization pH-stat titration dynamic acid neutralization test onset of action

Extended Duration of pH Control

In the same dynamic acid neutralization test, the duration of acid neutralization at pH above 3 for the faster-acting aluminum-magnesium hydroxide products was 2 times longer than that of Maalox and Maalox Plus (comparator products III and IV) and 1.6 times longer than that of Mylanta (product V) [1]. Additionally, in a modified Rossett-Rice test comparing three aluminum-magnesium hydroxide tablet brands, the duration of pH maintenance between 3.0 and 5.0 varied significantly: product A maintained this therapeutic pH range for 32 minutes, compared with 16 minutes for product B and 12 minutes for product C [2].

Duration of pH control
Head-to-head
2× longer pH >3 duration vs Maalox; 1.6× vs Mylanta; tablet pH maintenance 32 min (vs 16, 12 min)
Duration endpoint context for comparative studies
Dynamic test and Rossett-Rice method
duration of action acid neutralization persistence pH maintenance Rossett-Rice test buffering duration

Superior Acid-Consuming Efficiency

The percent of theoretical acid-consuming capacity achieved at 30 minutes varies substantially among aluminum-magnesium hydroxide tablet formulations. Product A achieved 86.8% of its theoretical acid-consuming capacity within 30 minutes, which was significantly greater than the 56.1% achieved by product B and 57.0% achieved by product C [1]. This 30.7 percentage-point absolute difference represents a 55% relative increase in acid neutralization completeness compared to the lower-performing products at the same time point [1].

Acid-consuming efficiency
Head-to-head
86.8% theoretical capacity at 30 min (vs 56.1%, 57.0%)
Acid-consuming efficiency endpoint review
pH-stat at constant pH 3.0
acid-neutralizing capacity theoretical capacity antacid efficiency pH-stat testing in vitro reactivity

Absence of Acid Rebound

In an in vivo crossover trial evaluating esophageal and gastric pH in subjects with heartburn, aluminum-magnesium hydroxide (Mylanta Double-Strength) significantly increased gastric pH compared with placebo, whereas calcium carbonate (Tums E-X) showed gastric pH values that typically remained at or below placebo levels, a finding consistent with calcium carbonate-induced acid rebound [1]. Additionally, a separate study in duodenal ulcer patients demonstrated that aluminum-magnesium hydroxide (30 or 60 mL doses) failed to stimulate gastric hypersecretion, while calcium carbonate (4 or 8 g doses) induced measurable gastric hypersecretion under the same assay conditions [2].

Acid rebound
Head-to-head
No rebound vs placebo; calcium carbonate showed pH ≤ placebo
Supports acid rebound endpoint interpretation
In vivo crossover; heartburn subjects
acid rebound gastric hypersecretion calcium carbonate comparison duodenal ulcer gastric pH

Steady Therapeutic pH Buffering

In a buffering pH profile test evaluating dynamic simulated gastric fluid neutralization, aluminum-magnesium hydroxide suspensions maintained a steady optimum pH of 3 to 5 for approximately 1.5 hours [1]. In contrast, one tablet of calcium carbonate, sodium bicarbonate, or magnesium oxide failed to raise gastric pH above 3, while two tablets of these agents increased pH excessively to levels between 5.3 and 8.6 [1]. The study concluded that aluminum-magnesium compounds appear to provide steadier buffering than carbonate compounds or magnesium oxide [1]. Similarly, another study noted that aluminum-magnesium compounds provide steadier buffering due to slower gastric emptying associated with water-insoluble antacids remaining with the solid portion of meals [2].

Buffering profile
Cross-study
Steady pH 3–5 maintained ~1.5 h; carbonates/oxides produced biphasic extremes
Buffering profile endpoint context
Dynamic simulated gastric fluid
buffering pH profile pH stability carbonate antacids magnesium oxide therapeutic pH window

Phosphate-Binding Capacity

Magnesium aluminum layered double hydroxides (MgAl-LDH), structurally related to codried aluminum-magnesium hydroxide antacids, demonstrate phosphate removal capacity via ion-exchange mechanisms ranging from 26 to 124 mg P/g [1]. In comparative phosphate-binding studies, aluminum hydroxide showed measurable efficacy as a phosphate binder, though its binding capacity was less than 50% of that achieved by optimized mixed metal hydroxy-carbonate compounds [2]. The phosphate-binding efficacy of magnesium hydroxide was demonstrated to be pH-dependent, with effective binding at low pH but markedly reduced efficacy at pH values greater than 5.0 [2]. Notably, the combination of aluminum hydroxide with magnesium hydroxide as a phosphate binder adjunct has been investigated in patients with end-stage renal disease, with magnesium hydroxide identified as a potentially useful adjunct to aluminum hydroxide for managing hyperphosphatemia [3].

Phosphate binding
Class-level
MgAl-LDH 26–124 mg P/g; aluminum hydroxide
Phosphate-binding capacity endpoint review
Class-level; pH-dependent efficacy
phosphate binding hyperphosphatemia phosphate removal ion exchange layered double hydroxides

Application Scenarios for Aluminum Magnesium Hydroxide


Rapid-Onset Antacid Formulary Selection

Based on evidence demonstrating up to 56-fold faster onset of action at pH 3 in dynamic neutralization testing compared to alternative aluminum-magnesium hydroxide formulations, procurement for acute dyspepsia and heartburn indications should prioritize products with documented rapid kinetic profiles [1]. The 10-fold faster reaction rate observed in pH-stat testing provides an objective screening metric for vendor qualification. Formulary evaluation protocols should incorporate dynamic acid neutralization test data rather than relying solely on static acid-neutralizing capacity values, which do not capture the inter-product variability in onset kinetics that is clinically relevant for patient satisfaction and perceived efficacy [1].

Chronic Use Without Acid Rebound

For patient populations requiring recurrent or chronic antacid use (e.g., functional dyspepsia, mild GERD managed with on-demand therapy), aluminum-magnesium hydroxide's documented absence of acid rebound phenomenon provides a therapeutic advantage over calcium carbonate-based products [2][3]. The in vivo demonstration that aluminum-magnesium hydroxide significantly elevates gastric pH without triggering rebound hypersecretion, whereas calcium carbonate shows gastric pH values at or below placebo levels, supports preferential formulary placement of aluminum-magnesium hydroxide for chronic-intermittent use scenarios [2]. This differentiation is particularly relevant for health systems seeking to minimize paradoxical symptom exacerbation and reduce overall antacid consumption per patient.

Extended pH Buffering Applications

When procurement specifications require maintenance of pH within the narrow therapeutic window of 3 to 5 for extended durations, aluminum-magnesium hydroxide products demonstrating steady buffering for approximately 1.5 hours should be prioritized over carbonate-based alternatives [4]. The evidence showing that calcium carbonate and magnesium oxide produce biphasic pH responses (subtherapeutic at single-tablet doses, excessively alkaline at double-tablet doses) indicates that these alternatives cannot reliably maintain target pH ranges [4]. This performance characteristic is relevant not only to pharmaceutical procurement but also to industrial buffering applications where stable pH control is critical.

Phosphate Management Applications

For applications involving phosphate sequestration—including hyperphosphatemia management in renal failure patients or industrial phosphate removal from aqueous streams—aluminum-magnesium hydroxide materials offer quantifiable binding capacities (26-124 mg P/g for MgAl-LDH structures) with pH-dependent efficacy profiles [5][6]. The combination of aluminum hydroxide and magnesium hydroxide provides complementary phosphate-binding mechanisms, with magnesium hydroxide contributing rapid binding at low pH and aluminum hydroxide contributing sustained binding across broader pH ranges [6]. Procurement for phosphate management should consider the pH conditions of the target application, as magnesium hydroxide efficacy diminishes substantially above pH 5.0, whereas aluminum hydroxide maintains activity across a wider pH spectrum [6].

Application
Selection Property
Validation Focus
Antacid onset kinetics studies
Onset speed comparison
Dynamic acid neutralization test data
Acid rebound mechanism research
Absence of acid rebound
In vivo gastric pH endpoint evaluation
Buffering profile characterization
Steady pH maintenance
Buffering pH profile test data
Phosphate binding material research
Phosphate removal capacity
Ion-exchange and pH-dependence studies

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